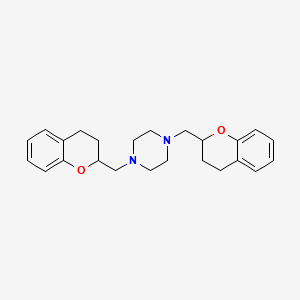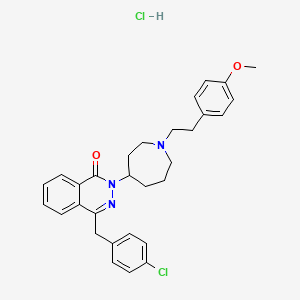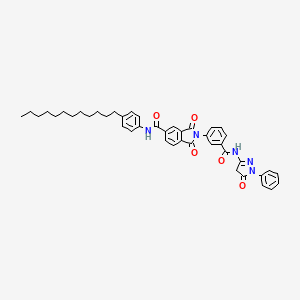
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine is a complex organic compound that features a piperazine core substituted with two 3,4-dihydro-2H-1-benzopyran-2-yl)methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine typically involves the reaction of piperazine with 3,4-dihydro-2H-1-benzopyran-2-yl)methyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A simpler analog with similar structural features.
Piperazine: The core structure of the compound, which is widely used in medicinal chemistry.
Coumarins: A class of compounds with a similar benzopyran structure, known for their biological activities.
Uniqueness
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine is unique due to the combination of the piperazine core with two benzopyran groups, which may confer specific properties and activities not found in simpler analogs. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
81816-86-6 |
|---|---|
Fórmula molecular |
C24H30N2O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1,4-bis(3,4-dihydro-2H-chromen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C24H30N2O2/c1-3-7-23-19(5-1)9-11-21(27-23)17-25-13-15-26(16-14-25)18-22-12-10-20-6-2-4-8-24(20)28-22/h1-8,21-22H,9-18H2 |
Clave InChI |
GDLNOLCWUGOEQI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2OC1CN3CCN(CC3)CC4CCC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)






